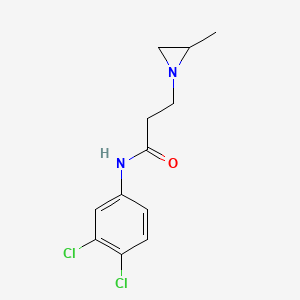
N-(3,4-Dichlorophenyl)-2-methyl-1-aziridinepropionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dichlorophenyl)-2-methyl-1-aziridinepropionamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group attached to an aziridine ring through a propionamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dichlorophenyl)-2-methyl-1-aziridinepropionamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 2-methyl-1-aziridinepropionyl chloride.
Reaction Conditions: The 3,4-dichloroaniline is reacted with 2-methyl-1-aziridinepropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3,4-Dichlorophenyl)-2-methyl-1-aziridinepropionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aziridines or amides.
Wissenschaftliche Forschungsanwendungen
N-(3,4-Dichlorophenyl)-2-methyl-1-aziridinepropionamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of N-(3,4-Dichlorophenyl)-2-methyl-1-aziridinepropionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The aziridine ring is known for its reactivity, which allows it to form covalent bonds with nucleophilic sites on proteins or DNA, leading to biological activity.
Vergleich Mit ähnlichen Verbindungen
- N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide
- N-(3,4-Dichlorophenyl)-2-methyl-1-aziridineacetamide
- N-(3,4-Dichlorophenyl)-2-methyl-1-aziridinebutyramide
Comparison: N-(3,4-Dichlorophenyl)-2-methyl-1-aziridinepropionamide is unique due to the presence of the propionamide linkage, which imparts distinct chemical and biological properties compared to its analogs
Eigenschaften
CAS-Nummer |
99900-87-5 |
|---|---|
Molekularformel |
C12H14Cl2N2O |
Molekulargewicht |
273.15 g/mol |
IUPAC-Name |
N-(3,4-dichlorophenyl)-3-(2-methylaziridin-1-yl)propanamide |
InChI |
InChI=1S/C12H14Cl2N2O/c1-8-7-16(8)5-4-12(17)15-9-2-3-10(13)11(14)6-9/h2-3,6,8H,4-5,7H2,1H3,(H,15,17) |
InChI-Schlüssel |
BIGDCHHKPXJJOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN1CCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


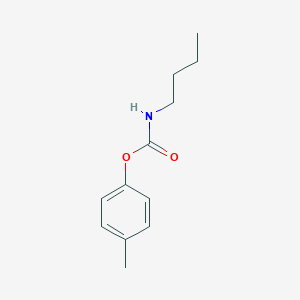
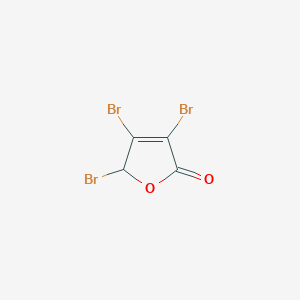

![5,5-Diethyl-2-[(propan-2-yl)oxy]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14335694.png)


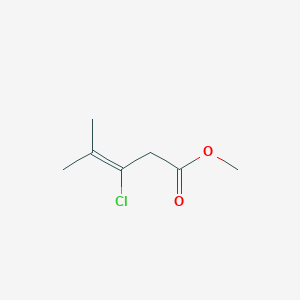

![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
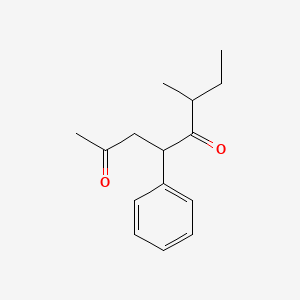
![(5E)-5-({4-[Butyl(ethyl)amino]-2-methylphenyl}imino)quinolin-8(5H)-one](/img/structure/B14335752.png)
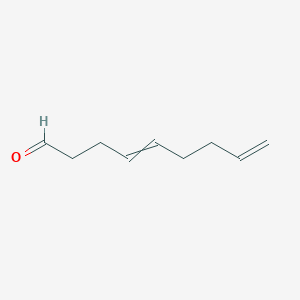

![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)
